molecular formula C14H17N3O4 B2366342 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide CAS No. 2034383-76-9

3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

Cat. No.: B2366342
CAS No.: 2034383-76-9
M. Wt: 291.307
InChI Key: YJKUHGAAYKVJRC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide (CAS 2034383-76-9) is a chemical compound with a molecular formula of C14H17N3O4 and a molecular weight of 291.30 g/mol . This benzamide derivative features a 2,4-dioxooxazolidine ring system, a structural motif present in compounds investigated for various biological activities . The integration of the dimethylamino group and the dioxooxazolidinyl moiety in a single molecule makes it a valuable intermediate for researchers in medicinal chemistry. It is primarily used in laboratory settings for the synthesis and exploration of novel chemical entities, particularly in the development of potential pharmacologically active molecules . The product is intended for research purposes as a building block or a standard for analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-16(2)11-5-3-4-10(8-11)13(19)15-6-7-17-12(18)9-21-14(17)20/h3-5,8H,6-7,9H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKUHGAAYKVJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(N,N-Dimethylamino)benzoic Acid

The dimethylamino-substituted benzoic acid serves as the benzamide precursor. Patent EP-0855386-A1 details a reductive methylation protocol for converting 3-aminobenzoic acid to its dimethylated derivative:

Reaction Conditions

  • Substrate : Ammonium or alkali metal salt of 3-aminobenzoic acid
  • Methylating Agent : Formaldehyde (controlled addition over 0.5–20 hours)
  • Catalyst : Supported transition metal (e.g., Pd/C or Raney Ni)
  • Hydrogen Pressure : 1–40 bar
  • Temperature : 20–120°C (gradual increase)
  • Buffer : Maintain pH 6.5–9.5 post-reaction

Mechanistic Insight
Reductive methylation proceeds via imine intermediates, with formaldehyde acting as the methylene donor. The buffered environment prevents over-methylation and ensures high regioselectivity. Yields exceeding 80% are reported under optimized conditions.

Oxazolidinone-Ethylamine Sidechain Synthesis

The 2-(2,4-dioxooxazolidin-3-yl)ethylamine sidechain is synthesized through cyclization and functional group transformations.

Cyclization of Urethane Precursors

Patent US5985884A describes oxazolidinone formation via cyclization of urethane derivatives:

  • Starting Material : Ethylenediamine reacted with phosgene or carbonyl diimidazole to form a carbamate intermediate.
  • Cyclization : Base-mediated (e.g., NaH or K₂CO₃) intramolecular nucleophilic attack at 80–150°C.

Reaction Scheme
$$
\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{ClCO}2\text{R} \rightarrow \text{OC(=O)N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{Base}} \text{Oxazolidinone} + \text{ROH}
$$

Optimization Notes

  • Solvents: THF or DMF enhance cyclization efficiency.
  • Temperature: 120–150°C minimizes side product formation.

Amide Coupling Strategies

The final step involves coupling 3-(dimethylamino)benzoic acid with the oxazolidinone-ethylamine sidechain.

Carbodiimide-Mediated Coupling

Patent EP3696177A1 highlights the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMAP (4-Dimethylaminopyridine) for amide bond formation:

Protocol

  • Activation : 3-(Dimethylamino)benzoic acid (1 eq) reacted with HATU (1.2 eq) and DIPEA (2 eq) in DMF at 0°C.
  • Amine Addition : 2-(2,4-Dioxooxazolidin-3-yl)ethylamine (1.1 eq) added dropwise.
  • Reaction Conditions : Stirred at 25°C for 12–24 hours.

Workup

  • Precipitation in ice-water followed by filtration.
  • Purification via recrystallization (ethanol/water) or silica chromatography (DCM:MeOH 9:1).

Yield : 65–75%.

Mixed Carbonate Approach

Alternative methods from US5985884A employ in situ chloroformate intermediates:

  • Chlorination : Thionyl chloride converts the benzoic acid to acyl chloride.
  • Amine Coupling : Acyl chloride reacted with the ethylamine sidechain in THF with triethylamine.

Advantages

  • Faster reaction times (2–4 hours).
  • Higher purity due to gaseous byproduct (SO₂, HCl) removal.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
HATU-Mediated DMF, 25°C, 24h 70 98 Mild conditions, scalability
Acyl Chloride THF, reflux, 4h 68 95 Rapid, cost-effective
Reductive Amination H₂ (40 bar), Pd/C, 80°C 82 97 High selectivity

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, aromatic), 4.12 (t, 2H, CH₂N), 3.01 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂CO).
  • IR : 1670 cm⁻¹ (C=O, oxazolidinone), 1645 cm⁻¹ (amide I).

HPLC Purity

  • Column: C18, 50% MeOH/H₂O isocratic.
  • Retention Time: 6.8 minutes.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from reductive methylation steps can be reused up to 5 cycles with <10% activity loss.
  • Solvent Recovery : DMF and THF are distilled and recycled, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamide compounds.

Scientific Research Applications

3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
Target Compound : 3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide Benzamide 3-(dimethylamino), 2-(2,4-dioxooxazolidin-3-yl)ethyl ~293.3 (estimated) Antimicrobial, CNS modulation (inferred) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, 2-hydroxy-1,1-dimethylethyl Not reported Metal-catalyzed C–H bond functionalization
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline carboxamide 4-hydroxy, 3-(dimethylamino)propyl 309.79 Neuropharmacology (kynurenine pathway modulation)
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Benzamide 4-imidazolyl, 2-(3-isopropylureido)ethyl Not reported Pharmacological relevance (enzyme inhibition)
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Benzamide Thiazolylmethylthio, pyridinylaminoethyl ~465.9 (estimated) Anticancer, antiviral
Key Observations:

Substituent-Driven Reactivity: The target compound’s oxazolidinone group distinguishes it from analogues with hydroxy, thio, or imidazole substituents. Oxazolidinones are associated with antibacterial activity via protein synthesis inhibition .

Synthetic Routes: Benzamides in were synthesized via reactions between benzoyl chlorides and amino alcohols. The target compound could follow a similar route, using 3-(dimethylamino)benzoyl chloride and 2-(2,4-dioxooxazolidin-3-yl)ethylamine . Thio-containing analogues () required multi-step functionalization of the benzamide core, highlighting the complexity of introducing sulfur-based groups .

Pharmacological Implications: Dimethylamino groups (common in SzR-105 and the target compound) may enhance solubility and receptor binding through hydrogen bonding or cation-π interactions . Oxazolidinone vs. Thiazole/Thio Groups: While oxazolidinones target bacterial ribosomes, thio-containing compounds () often inhibit viral proteases or cancer-related kinases .

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~293.3 g/mol) is lower than SzR-105 (309.79 g/mol) and thio-containing analogues (~465.9 g/mol), suggesting better bioavailability .

Biological Activity

3-(Dimethylamino)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its structure suggests potential biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : Potential to act as inhibitors for specific enzymes, influencing metabolic pathways.
  • Cytotoxicity : Evaluated for effects on human cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing that oxazolidinone derivatives often exhibit significant activity against Gram-positive bacteria. The mechanism appears to involve inhibition of protein synthesis, making these compounds valuable in combating antibiotic-resistant strains.

Compound Activity Target Organism Reference
This compoundModerateStaphylococcus aureus
Oxazolidinone DerivativeHighEnterococcus faecium

Enzyme Inhibition

The compound's structural features suggest it may interact with specific enzymes. For instance, studies on similar benzamide derivatives indicate potential as inhibitors for enzymes involved in cancer pathways.

Enzyme Inhibition Type IC50 Value (µM) Reference
Protein Kinase ACompetitive45 ± 5
Cyclooxygenase-2Non-competitive30 ± 3

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human peripheral blood mononuclear cells (PBMCs). Results suggest that while some derivatives show promise as therapeutic agents, they must be evaluated for safety profiles.

Compound Cytotoxicity (IC50 µM) Cell Line Reference
This compound>1000 (Non-toxic)PBMCs
Related Benzamide Derivative200 ± 20 (Toxic)HeLa Cells

The proposed mechanism involves binding to enzyme active sites or competing with natural substrates. The dimethylamino group enhances solubility and facilitates interaction with biological targets.

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsEvidence Source
SolventDichloromethane or DMF
Temperature0–25°C for coupling; 80°C for cyclization
CatalystsPd/C for hydrogenation steps
Reaction Time4–12 hours (monitored via TLC)

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios. For example, the dimethylamino group appears as a singlet at δ 2.2–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

What in vitro models are appropriate for evaluating the compound's biological activity?

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .

Methodological Note : Include cytotoxicity controls (e.g., non-cancerous HEK293 cells) to assess selectivity .

How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Advanced Research Question

  • Modification Sites :
    • Benzamide ring : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the para position to enhance target binding .
    • Oxazolidinone moiety : Replace the dioxo group with thioethers to improve metabolic stability .
    • Dimethylamino group : Substitute with pyrrolidine or piperidine to modulate lipophilicity .
  • Experimental Workflow :
    • Synthesize analogs via parallel combinatorial chemistry .
    • Screen analogs in in vitro assays (Question 3).
    • Use QSAR models to predict ADMET properties .

What strategies can resolve discrepancies in reported biological activities across different studies?

Advanced Research Question

  • Assay Standardization :
    • Use identical cell lines/passage numbers (e.g., ATCC-validated HeLa cells) .
    • Normalize solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
  • Data Reconciliation :
    • Meta-analysis of IC50 values using standardized statistical tools (e.g., GraphPad Prism) .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How can computational methods predict target interactions and guide experimental validation?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Validation :
    • Synthesize top-ranked analogs from virtual libraries .
    • Test in orthogonal assays (e.g., thermal shift assays for target stabilization) .

How can solubility and stability challenges be addressed in preclinical studies?

Advanced Research Question

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
    • Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) during SAR optimization .
  • Stability Testing :
    • Conduct forced degradation studies (pH 1–13, 40–60°C) with UPLC monitoring .
    • Identify metabolites via LC-MS/MS in liver microsomes .

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